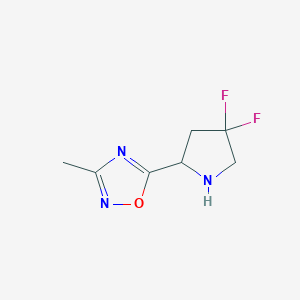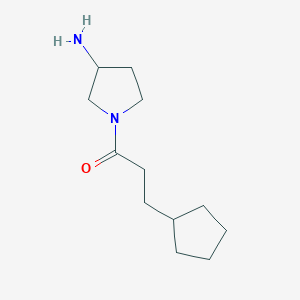
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one
Übersicht
Beschreibung
The compound “1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a cyclopentyl group (a five-membered ring of carbon atoms) and a propanone group (a three-carbon chain with a carbonyl group at one end) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The cyclopentyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopentyl ring, and the propanone group . The pyrrolidine ring is a secondary amine, which means it could participate in hydrogen bonding and could be basic .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group on the pyrrolidine ring could act as a nucleophile in substitution reactions . The carbonyl group in the propanone could also be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and carbonyl groups could make it more soluble in polar solvents .Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives, which include 1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to different biological profiles due to their different binding modes to enantioselective proteins . This suggests that the compound could interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
It’s known that pyrrolidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it’s plausible that the compound could have diverse molecular and cellular effects.
Action Environment
It’s known that the stereochemistry of the molecule and the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can influence the biological profile of pyrrolidine compounds . This suggests that the compound’s action could potentially be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . This interaction suggests that this compound may influence peptide metabolism and signaling pathways involving proline-containing peptides.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DPP4 can lead to changes in the levels of glucagon-like peptide-1 (GLP-1), which is involved in glucose metabolism and insulin secretion
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its interaction with DPP4 inhibits the enzyme’s activity, leading to increased levels of GLP-1 . This inhibition can result in enhanced insulin secretion and improved glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, affecting their activity and downstream signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved glucose metabolism and insulin secretion. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly evaluated in animal studies to determine its therapeutic potential and safe dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with DPP4 affects the metabolism of GLP-1 and other proline-containing peptides . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. It may interact with specific transporters that facilitate its uptake and distribution . Additionally, its localization and accumulation within different tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-7-8-14(9-11)12(15)6-5-10-3-1-2-4-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYFYRBZOQSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





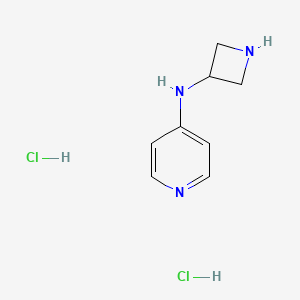
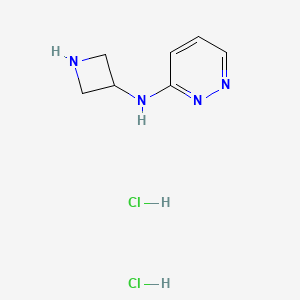
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
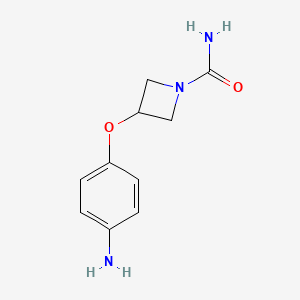

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)


